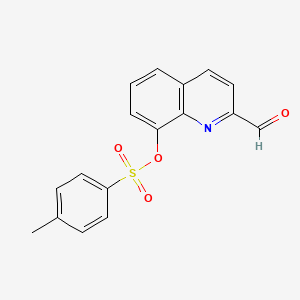

2-Formylquinolin-8-yl 4-methylbenzenesulfonate

Description

2-Formylquinolin-8-yl 4-methylbenzenesulfonate is a sulfonate ester derivative featuring a quinoline core substituted with a formyl group at position 2 and a 4-methylbenzenesulfonate moiety at position 7. The quinoline scaffold is widely studied for its photophysical properties and applications in medicinal chemistry, while the sulfonate group enhances solubility and influences intermolecular interactions in crystalline states. Although direct crystallographic or synthetic details for this compound are absent in the provided evidence, comparisons with structurally related analogs (e.g., ) allow inferences about its properties and reactivity.

Properties

IUPAC Name |

(2-formylquinolin-8-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S/c1-12-5-9-15(10-6-12)23(20,21)22-16-4-2-3-13-7-8-14(11-19)18-17(13)16/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULAWAUIEAUDLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylquinolin-8-yl 4-methylbenzenesulfonate typically involves the reaction of 2-formylquinoline with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Formylquinolin-8-yl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonate group can be substituted with other nucleophiles such as amines or alcohols under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, alcohols, bases like pyridine or triethylamine

Major Products Formed

Oxidation: 2-Quinolinecarboxylic acid derivatives

Reduction: 2-Hydroxymethylquinoline derivatives

Substitution: Various quinoline derivatives with different substituents at the sulfonate position

Scientific Research Applications

2-Formylquinolin-8-yl 4-methylbenzenesulfonate has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Formylquinolin-8-yl 4-methylbenzenesulfonate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Quinoline Derivatives

4-(2-Bromobenzyloxy)quinolin-8-yl 4-methylbenzenesulfonate (Compound 9, )

- Structural Differences: The quinoline ring in Compound 9 bears a 2-bromobenzyloxy group at position 4, contrasting with the 2-formyl substituent in the target compound.

- Electronic Effects: The formyl group (-CHO) is strongly electron-withdrawing, polarizing the quinoline ring and increasing electrophilicity at adjacent positions. This could enhance reactivity in nucleophilic additions or coordination chemistry compared to the electron-donating bromobenzyloxy group (-OCH₂C₆H₄Br) in Compound 9 . Bromine’s heavy atom effect in Compound 9 may influence photophysical properties (e.g., fluorescence quenching), whereas the formyl group could promote charge-transfer transitions.

- Synthetic Considerations : Compound 9’s synthesis (as per NMR data in ) likely involves nucleophilic substitution or esterification, whereas the target compound may require formylation strategies (e.g., Vilsmeier-Haack reaction).

2-Aminoanilinium 4-methylbenzenesulfonate ()

- Core Structure: This compound features an anilinium cation paired with a 4-methylbenzenesulfonate anion, differing from the neutral quinoline-sulfonate ester structure.

- Crystal Packing: The monoclinic P21/n space group and hydrogen-bonding network in suggest strong ionic interactions between the anilinium NH₃⁺ and sulfonate SO₃⁻ groups. In contrast, the target compound’s packing would rely on weaker van der Waals forces or π-π stacking due to its neutral, aromatic nature .

Sulfonate Ester Derivatives with Heterocyclic Systems

2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate ()

- Structural Comparison: The sulfonate group here is attached to an ethyl-linked imidazole ring, whereas the target compound directly conjugates sulfonate to quinoline.

- Reactivity and Applications: The nitro and styryl groups in derivatives likely confer redox activity and π-conjugation, useful in biological targeting (e.g., enzyme inhibition). The formyl group in the target compound may instead serve as a site for Schiff base formation or metal coordination . Synthetic methods for sulfonate esters in (using triethylamine and CH₂Cl₂) could parallel those for the target compound, though quinoline’s bulkiness may necessitate optimized conditions.

Crystallographic and Computational Tools

Data Table: Key Structural and Inferred Properties

| Compound Name | Core Structure | Substituent(s) | Molecular Weight (g/mol) | Key Properties (Inferred) |

|---|---|---|---|---|

| 2-Formylquinolin-8-yl 4-methylbenzenesulfonate | Quinoline | 2-CHO, 8-OSO₂C₆H₄CH₃ | ~329.37 | High electrophilicity, potential fluorescence |

| 4-(2-Bromobenzyloxy)quinolin-8-yl 4-methylbenzenesulfonate (9) | Quinoline | 4-OCH₂C₆H₄Br, 8-OSO₂C₆H₄CH₃ | ~473.31 | Bromine-induced heavy atom effect |

| 2-Aminoanilinium 4-methylbenzenesulfonate | Anilinium | NH₃⁺, SO₃⁻ | 280.34 | Ionic H-bonding, monoclinic crystallization |

| 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate | Imidazole | 5-NO₂, 2-styryl, ethyl-OSO₂C₆H₄CH₃ | ~427.45 | Redox-active, π-conjugated |

Biological Activity

2-Formylquinolin-8-yl 4-methylbenzenesulfonate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H15NO3S

- Molecular Weight : 303.36 g/mol

This compound features a quinoline core, which is known for its diverse biological properties, and a sulfonate group that may enhance its solubility and bioactivity.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors involved in disease processes.

- Enzyme Inhibition : Compounds in the quinoline family have been shown to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition can lead to antibacterial effects against resistant strains of bacteria .

- Antioxidant Activity : Quinoline derivatives have demonstrated antioxidant properties, potentially reducing oxidative stress in cells and contributing to protective effects against various diseases .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Biological Activity Data

The following table summarizes key findings from various studies related to the biological activity of this compound and related compounds:

Case Studies

- Antibacterial Activity Against Resistant Strains : A study screened various quinoline derivatives, including this compound, for antibacterial efficacy against fluoroquinolone-resistant E. coli. The compound exhibited significant activity, suggesting its potential as an alternative treatment option for resistant infections .

- Cytotoxic Effects on Cancer Cells : In vitro studies evaluating the cytotoxicity of this compound on various cancer cell lines showed promising results, with IC50 values indicating effective cell growth inhibition at micromolar concentrations. This suggests potential applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.